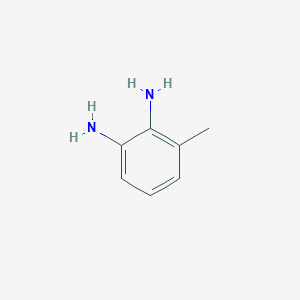

2,3-Diaminotoluene

Overview

Description

2,3-Diaminotoluene is an organic compound with the molecular formula C7H10N2. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents . This compound is primarily used as an intermediate in the production of dyes, pigments, and other chemical compounds .

Preparation Methods

2,3-Diaminotoluene can be synthesized through the reductive deamination of 2-Methyl-6-nitroaniline . This process involves the use of iron oxide catalysts and hydrogenation to convert the nitro group to an amino group . The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yields and purity .

Chemical Reactions Analysis

2,3-Diaminotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be further reduced to form toluidines.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid for sulfonation . Major products formed from these reactions include toluidines, quinones, and substituted aromatic compounds .

Scientific Research Applications

Industrial Applications

1. Polymer Production

- Urethane Products : 2,3-DAT serves as a co-reactant in the production of polyurethane foams and elastomers. It reacts with isocyanates to form urethane linkages, enhancing the mechanical properties of the final product .

- Epoxy Resins : Although less common, 2,3-DAT can also be used as a curing agent in epoxy formulations, contributing to improved thermal and mechanical performance .

2. Dye Manufacturing

- Azo Dyes : The compound is utilized in synthesizing various azo dyes, which are characterized by their vibrant colors and wide application in textiles and coatings . The reaction typically involves diazotization followed by coupling with phenolic compounds.

3. Pharmaceutical Development

- Antitumor Activity : Recent studies have indicated that complexes formed with platinum(II) and palladium(II) using 2,3-DAT exhibit potential antitumor properties. These complexes are being investigated for their efficacy against various cancer cell lines .

Toxicological Considerations

While 2,3-DAT has valuable industrial applications, its toxicological profile necessitates careful handling. It is classified as toxic by inhalation and ingestion and can cause skin irritation upon contact. Safety measures must be implemented during its use to mitigate exposure risks .

Case Study 1: Urethane Foam Production

In a study conducted on the use of 2,3-DAT in polyurethane foam production, it was found that incorporating this diamine resulted in foams with enhanced elasticity and durability compared to those produced with conventional amines. The mechanical testing showed a significant increase in tensile strength and elongation at break.

Case Study 2: Antitumor Complexes

Research involving the synthesis of palladium(II) complexes with 2,3-DAT demonstrated promising results in inhibiting tumor growth in vitro. The study highlighted the compound's potential as a precursor for developing novel anticancer agents that could target specific cancer pathways.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Urethane foams | Enhanced mechanical properties |

| Dye Manufacturing | Azo dye synthesis | Vibrant colors |

| Pharmaceutical Development | Antitumor complex synthesis | Potential cancer treatment |

Mechanism of Action

The mechanism of action of 2,3-Diaminotoluene involves its interaction with molecular targets such as DNA and enzymes. When complexed with palladium and platinum, it exhibits antitumor activity by inducing DNA damage and inhibiting cell proliferation . Additionally, it induces CYP1A activity, which plays a role in the metabolism of various xenobiotics .

Comparison with Similar Compounds

2,3-Diaminotoluene is similar to other diaminotoluenes, such as 2,4-Diaminotoluene and 3,4-Diaminotoluene . it is unique in its specific substitution pattern, which affects its reactivity and applications. For example:

2,4-Diaminotoluene: Used in the production of polyurethane foams and as an intermediate in dye synthesis.

3,4-Diaminotoluene: Used in the synthesis of various organic compounds and as a precursor for pharmaceuticals.

This compound’s unique substitution pattern makes it particularly suitable for specific applications in dye and pigment synthesis .

Biological Activity

2,3-Diaminotoluene (2,3-TDA), also known as ortho-diaminotoluene, is an organic compound with the molecular formula . It is a member of the toluenediamine family and has been studied for its biological activities, including toxicity, mutagenicity, and potential reproductive effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

- Molecular Weight : 122.17 g/mol

- Structure : Contains two amino groups (-NH₂) attached to a toluene ring at the 2 and 3 positions.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The dermal LD50 for rabbits is reported to be approximately 1120 mg/kg body weight, indicating moderate toxicity upon skin exposure . In studies involving oral administration, significant health effects were noted, including:

- CNS Effects : At extremely high exposure levels, diaminotoluenes can affect the central nervous system.

- Hematological Effects : Induction of methemoglobinemia leading to anemia has been observed due to red blood cell destruction .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have indicated that this compound may have carcinogenic potential. For instance:

- In rodent studies, chronic exposure resulted in increased tumor incidence in specific organs when administered at high doses .

- The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was established at 30 mg/kg body weight in both rats and rabbits .

Mutagenicity Studies

This compound has shown mutagenic properties in several in vitro assays. However, results from in vivo mammalian assays have varied, with some studies reporting negative outcomes. Notably:

- It has demonstrated mutagenic effects in Drosophila and other model organisms .

- The compound's mutagenicity is influenced by the specific isomer and concentration used in testing.

Reproductive Toxicity

Research indicates that this compound can adversely affect reproductive health. Significant findings include:

- In male rats exposed to this compound at levels around 0.3 g/kg diet for ten weeks, there was a marked reduction in spermatogenesis (66% reduction) alongside decreased weights of seminal vesicles and epididymides .

- Hormonal changes were also noted, with decreased testosterone levels and increased serum luteinizing hormone levels observed in treated males .

Metabolism and Excretion

The metabolism of this compound involves several pathways:

- Metabolic Pathways : Primarily involves acetylation of amino groups and oxidation of methyl groups.

- Excretion : Metabolites are primarily excreted via urine; however, the rate of elimination varies significantly across species. For example, urinary elimination is faster in mice compared to rats .

Case Studies

Several case studies highlight the biological activity of this compound:

- Dermal Exposure Study : A study on skin penetration showed that after 40 minutes of contact, peak urinary excretion occurred between 4 to 8 hours post-exposure .

- Reproductive Study in Rats : Chronic dietary exposure led to significant reproductive impairments characterized by alterations in hormone levels and reduced fertility outcomes .

Summary Table of Biological Effects

Q & A

Q. Basic: What are the standard methods for synthesizing and purifying 2,3-diaminotoluene, and how do reaction conditions influence isomer formation?

Answer:

this compound is typically synthesized via catalytic hydrogenation of nitro precursors (e.g., 2,3-dinitrotoluene) using palladium or platinum catalysts. Key considerations include:

- Temperature control : Hydrogenation at 50–80°C minimizes side reactions like over-reduction or isomerization .

- Solvent selection : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility and reduce byproducts.

- Purification : Recrystallization from ethanol/water (1:1 v/v) yields ≥98% purity, with melting point verification (59–65°C) as a purity indicator .

Data Table :

| Parameter | Optimal Range | Common Byproducts |

|---|---|---|

| Temperature | 50–80°C | 2,4-/3,4-isomers |

| Catalyst Loading | 5–10% Pd/C | Unreacted nitro compounds |

| Solvent System | Ethanol/water (1:1) | Oligomeric species |

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Answer:

- HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (70:30) provide baseline separation from isomers. Detection at 254 nm optimizes sensitivity .

- GC-MS : Derivatization with acetic anhydride improves volatility. Electron ionization (EI) at 70 eV enables identification via fragmentation patterns (e.g., m/z 122 [M⁺]) .

- Spectrophotometry : For selenium analysis, this compound reacts with selenite to form a colored complex (λmax = 380 nm), suitable for environmental samples .

Q. Advanced: How can researchers mechanistically evaluate this compound’s role in CYP1A induction and its implications for carcinogenicity?

Answer:

- Aryl Hydrocarbon Receptor (AhR) Binding Assays : Use luciferase reporter gene systems in HepG2 cells to quantify transcriptional activation .

- Enzyme Activity : Measure ethoxyresorufin-O-deethylase (EROD) activity in microsomal fractions to assess CYP1A1/1A2 induction .

- Mutagenicity Screening : Ames test (TA98 strain) with/without metabolic activation (S9 fraction) to correlate CYP1A induction with genotoxicity .

Q. Advanced: How should discrepancies in genotoxicity data between this compound and its isomers (e.g., 2,4- or 2,6-diaminotoluene) be addressed?

Answer:

- Comparative Isomer Studies : Use standardized assays (e.g., Comet assay, micronucleus test) under identical conditions.

- Metabolite Profiling : Identify reactive intermediates (e.g., hydroxylamines) via LC-MS/MS to explain differential toxicity .

- Statistical Modeling : Apply multivariate analysis to isolate structural factors (e.g., methyl group position) influencing DNA adduct formation .

Q. Advanced: What strategies optimize the design of Pd(II)/Pt(II) complexes with this compound for antitumor activity studies?

Answer:

- Ligand Geometry : Chelation via N,N’-coordination stabilizes square-planar complexes. X-ray crystallography confirms binding modes .

- Cytotoxicity Screening : Test complexes against cisplatin-resistant cell lines (e.g., A549) using MTT assays.

- Mechanistic Probes : Monitor ROS generation and mitochondrial membrane potential collapse to elucidate apoptosis pathways .

Q. Basic: How does this compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

- Oxidative Degradation : Exposure to air generates quinone-imine derivatives, detectable via UV-Vis (λmax = 450 nm). Store under argon at 4°C to suppress oxidation .

- Thermal Stability : Above 80°C, cyclization forms benzimidazole derivatives. TGA/DSC analysis monitors decomposition onset .

Q. Advanced: What methodologies are recommended for detecting this compound in environmental samples (e.g., industrial effluents)?

Answer:

Properties

IUPAC Name |

3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUJYHFQHQZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027494 | |

| Record name | 2,3-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [HSDB] Brown powder; [MSDSonline] | |

| Record name | 1,2-Benzenediamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °C | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in acetone, benzene, ethanol | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000553 [mmHg], 1.20 kPa at 150 °C /0.000553 mm Hg at 25 °C/ (extrapolated) | |

| Record name | 2,3-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

2687-25-4 | |

| Record name | 2,3-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8WC7LLQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63.5 °C | |

| Record name | 2,3-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.